molecular formula C23H32N4O B11986671 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

Katalognummer: B11986671
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: VODVJMAXABFWMF-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino linkage to a piperazine ring, which is further substituted with a 4-methylbenzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Phenol Intermediate: The initial step involves the preparation of the phenol intermediate through a reaction between a suitable phenol derivative and diethylamine under controlled conditions.

    Imination Reaction: The phenol intermediate undergoes an imination reaction with 4-(4-methylbenzyl)-1-piperazinecarboxaldehyde to form the imino linkage. This step often requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imino linkage can be reduced to form amine derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its fluorescent properties and used in similar applications.

    Diethylamino functionalized tetraphenylethenes: Utilized for their photophysical properties and applications in cell imaging.

    Imino phenoxide complexes: Employed in catalysis and polymerization reactions.

Uniqueness

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol stands out due to its unique combination of functional groups, which confer specific chemical and physical properties

Eigenschaften

Molekularformel

C23H32N4O

Molekulargewicht

380.5 g/mol

IUPAC-Name

5-(diethylamino)-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17+

InChI-Schlüssel

VODVJMAXABFWMF-JJIBRWJFSA-N

Isomerische SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C)O

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.